N-Benzyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-15-9-7-14(8-10-15)17-20-21-18(24-17)25-12-16(22)19-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJOXFDFIFKMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific reaction conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether moiety (-S-) participates in nucleophilic substitution reactions under basic or acidic conditions.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C, 12h | S-alkyl derivatives (e.g., methyl or benzyl substitution at sulfur) | |
| Arylation | CuI, DMSO, 100°C, 24h | Biaryl thioethers via Ullmann-type coupling |
Key Findings :
-
Alkylation reactions preserve the oxadiazole ring integrity while modifying the thioether group.
-
Arylation reactions require transition-metal catalysts and produce water as a byproduct.
Oxidation of the Thioether Group
Controlled oxidation converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) groups, altering electronic properties.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃CN, RT, 6h | Sulfoxide derivative | 78% | |
| mCPBA | DCM, 0°C → RT, 12h | Sulfone derivative | 92% |
Mechanistic Insight :
-
H₂O₂ induces partial oxidation to sulfoxide, while mCPBA fully oxidizes to sulfone.
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Sulfone derivatives show enhanced polarity and solubility in aqueous media.
Acylation/Deacetylation at the Acetamide Nitrogen
The acetamide group (-NHCO-) undergoes acylation or hydrolysis under acidic/basic conditions.
Notable Observations :
-
Acylated derivatives demonstrate improved metabolic stability in pharmacokinetic studies .
-
Hydrolysis under strong acids regenerates the primary amine, enabling re-functionalization .
Electrophilic Substitution on the Oxadiazole Ring
The 1,3,4-oxadiazole ring undergoes electrophilic substitution at the C-5 position.
| Electrophile | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 2h | 5-nitro-1,3,4-oxadiazole derivative | >95% | |
| Br₂ (FeBr₃) | DCM, RT, 4h | 5-bromo-1,3,4-oxadiazole derivative | 88% |
Structural Impact :
-
Nitro- and bromo-substitutions increase electron-withdrawing effects, enhancing π-stacking in molecular docking studies .
Metal Complexation
The oxadiazole nitrogen and sulfur atoms coordinate with transition metals.
| Metal Salt | Conditions | Complex Type | Stability Constant (Log K) | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ | EtOH, RT, 3h | Tetradentate Cu(II) complex | 8.2 ± 0.3 | |
| ZnCl₂ | MeOH, 50°C, 6h | Octahedral Zn(II) complex | 6.7 ± 0.2 |
Applications :
-
Cu(II) complexes show enhanced antimicrobial activity compared to the parent compound.
Biochemical Interactions
The compound inhibits enzymes via non-covalent interactions:
| Target Enzyme | Binding Affinity (K<sub>i</sub>) | Mechanism | Reference |
|---|---|---|---|
| Alkaline Phosphatase | 0.42 ± 0.03 μM | Competitive inhibition at active site | |
| MMP-9 | 1.18 ± 0.14 μM | Chelation of Zn²⁺ in catalytic domain |
Structure-Activity Relationship :
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–S bond:
| Wavelength | Solvent | Products | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 254 nm | MeCN | Benzyl radical + oxadiazole-thiyl radical | 0.12 |
Safety Note :
-
Photodegradation necessitates storage in amber vials to prevent decomposition.
This comprehensive analysis synthesizes data from pharmacological, synthetic, and mechanistic studies to map the compound’s reactivity. Future research should explore its catalytic applications and structure-activity optimization for therapeutic use.
Scientific Research Applications
N-Benzyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,3,4-oxadiazole acetamide derivatives. Key structural variations among analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents like bromine (5d) or nitro groups (3a), which may alter reactivity and binding to biological targets.
- Heterocyclic Modifications : Benzofuran (2b, 5d) and benzothiazole (2a) substituents enhance aromatic stacking interactions, while indole (2a) and pyridine (3a) moieties may improve enzyme inhibition via hydrogen bonding or π-π interactions.
Biological Activity
N-Benzyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O4 |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | KZJXIKSKWFLAMN-UHFFFAOYSA-N |
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. It has been studied as an inhibitor of key receptors involved in tumor growth, specifically the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These receptors play critical roles in cancer progression and metastasis .
Antibacterial Activity
In vitro studies have shown that derivatives of oxadiazole compounds, including those similar to this compound, demonstrate significant antibacterial activity. The mechanism of action appears to involve interference with bacterial protein synthesis pathways, leading to bacteriostatic effects .
The compound's mechanism involves binding to specific molecular targets that disrupt normal cellular functions. For instance, it may inhibit signal transduction pathways associated with cell proliferation and survival in cancer cells. The presence of the oxadiazole ring is crucial for its biological activity, enhancing its interaction with target proteins .
Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Moderate anticancer activity |
| N-(4-methoxyphenyl)-2-{4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy}acetamide | Antimicrobial properties |
The unique structure of this compound contributes to its enhanced biological activities compared to similar compounds. The combination of the methoxy group and the oxadiazole moiety appears to optimize its pharmacological profile.
Study on Anticancer Properties
In a recent study involving various oxadiazole derivatives, this compound was shown to effectively inhibit the proliferation of cancer cell lines. The IC50 values indicated potent activity at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
Bacteriostatic Effects
Another study focused on the antibacterial properties of oxadiazole derivatives found that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The results highlighted its potential as a novel antibacterial agent worth exploring for therapeutic applications .
Q & A
Q. Basic
- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1678 cm⁻¹, N-H stretches at 3248 cm⁻¹) .
- NMR : ¹H NMR confirms aromatic protons (δ 6.8–7.5 ppm) and benzyl CH₂ (δ 4.5–4.7 ppm); ¹³C NMR detects oxadiazole carbons at δ 160–165 ppm .
- Mass Spectrometry : HRMS (ESI) validates molecular ions (e.g., [M+H]⁺ at m/z 545.0086) .
How can researchers address discrepancies in spectral data during structural validation?
Advanced
Discrepancies (e.g., unexpected NMR shifts or IR stretches) may arise from tautomerism, solvent effects, or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, as seen in studies of oxadiazole-thioether derivatives .
- Solvent Variation : Polar aprotic solvents (DMSO-d₆) enhance resolution of NH protons.
- X-ray Crystallography : Resolves ambiguities in regiochemistry, though limited by crystal quality .
What strategies optimize reaction yields when synthesizing derivatives with varying substituents?
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 8 hours) and improves yields (e.g., 77% for antifungal derivatives) .
- Catalyst Screening : K₂CO₃ or DBU enhances nucleophilic substitution efficiency .
- Substituent Effects : Electron-donating groups (e.g., 4-methoxy) improve cyclization yields compared to electron-withdrawing groups (e.g., 4-chloro) .
What in vitro assays evaluate the cytotoxic potential of this compound?
Q. Basic
- MTT Assay : Tests viability against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM, with IC₅₀ values calculated .
- Antioxidant Assays : DPPH radical scavenging (IC₅₀ ~25 µM) and FRAP evaluate redox activity .
Table 2 : Cytotoxicity Data (Selected Studies)
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 | 34.2 | |
| HepG2 | 41.8 |
How do molecular docking studies inform the design of enzyme-targeting derivatives?
Advanced
Docking (e.g., AutoDock Vina) predicts binding affinities to targets like lipoxygenase or acetylcholinesterase. For example:
- Hydrogen Bonding : The oxadiazole sulfur interacts with Arg429 in lipoxygenase (binding energy: −8.2 kcal/mol) .
- Substituent Optimization : 4-Methoxy groups enhance π-π stacking with Tyr341 in acetylcholinesterase .
How do phenyl ring substituents (e.g., methoxy vs. chloro) influence bioactivity?
Q. Advanced
- Electron-Donating Groups (e.g., 4-OCH₃) : Improve solubility and antioxidant activity (DPPH IC₅₀: 25 µM vs. 42 µM for 4-Cl) .
- Electron-Withdrawing Groups (e.g., 4-Cl) : Enhance cytotoxicity (HeLa IC₅₀: 28 µM vs. 34 µM for 4-OCH₃) due to increased membrane permeability .
What computational methods predict electronic properties?
Q. Basic
- *DFT Calculations (B3LYP/6-31G)**: Predict HOMO-LUMO gaps (~4.2 eV) and MESP maps, correlating with nucleophilic attack sites .
- ADMET Prediction : SwissADME estimates logP (~2.8) and bioavailability, though experimental validation is critical for CNS penetration .
How do researchers resolve contradictions in in silico ADMET predictions?
Q. Advanced
- Experimental LogP : Compare calculated (e.g., 2.8) vs. measured values (e.g., 3.1 via shake-flask) .
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) validate CYP450 interactions predicted by StarDrop .
How do solvent and catalyst choices affect regioselectivity in oxadiazole formation?
Q. Advanced
- Solvent Polarity : Acetone favors mono-substitution, while DMF promotes di-substitution .
- Acid Catalysts : POCl₃ yields 1,3,4-oxadiazoles, whereas H₂SO₄ may form 1,2,4-isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
